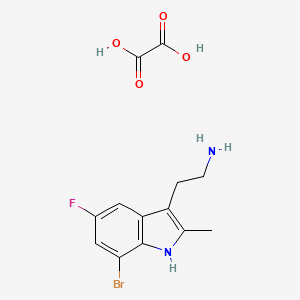

2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate

Description

This compound is an indole-derived ethylamine oxalate salt characterized by a 7-bromo, 5-fluoro, and 2-methyl substitution pattern on the indole core. The oxalate counterion enhances solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(7-bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2.C2H2O4/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;3-1(4)2(5)6/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFVQPQTOZVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)F)Br)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048343-53-8 | |

| Record name | 1H-Indole-3-ethanamine, 7-bromo-5-fluoro-2-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048343-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactions Analysis

2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromo or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Table 1: Substituent and Molecular Data

*Estimated based on substitution (F replaces Et in ).

- Halogen Positioning : The 5-fluoro substituent in the target compound likely increases metabolic stability compared to 5-bromo analogs (e.g., ), as fluorine is less prone to oxidative metabolism .

- Steric and Electronic Effects : The 7-bromo group may enhance lipophilicity and receptor binding affinity, similar to brominated indoles in and .

Analytical Characterization

Table 3: Spectroscopic Data Comparison

- Fluorine Effects : The 5-F substituent may deshield neighboring protons, causing distinct splitting patterns compared to bromo or methoxy analogs .

- Mass Spectrometry : HRMS confirms molecular ion peaks, with m/z differences reflecting substituent changes (e.g., +16 for methoxy vs. +19 for bromo/fluoro).

Salt Form and Physicochemical Properties

Biological Activity

The compound 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H14BrFN2O4

- Molecular Weight : 361.16 g/mol

- CAS Number : Not specified in the sources.

These properties indicate that the compound contains halogenated and functional groups that may influence its biological interactions.

Pharmacological Effects

Research indicates that derivatives of indole, including this compound, exhibit a range of biological activities:

- Antidepressant Activity : Indole derivatives often interact with serotonin receptors, suggesting potential antidepressant effects. Studies have shown that modifications to the indole structure can enhance binding affinity to serotonin receptors, which may lead to increased serotonergic activity .

- Neuroprotective Effects : Some indole derivatives have demonstrated neuroprotective properties in various models of neurodegeneration. The mechanism often involves antioxidant activity and modulation of neuroinflammatory pathways .

- Antitumor Activity : Certain studies have indicated that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies highlight the pharmacological relevance of similar compounds:

- A study published in Frontiers in Medicine examined the role of oxalate in kidney stone formation and its interaction with various biological systems. While not directly testing our compound, it provides insights into how oxalate derivatives might influence metabolic pathways .

- Research on Lactobacillus strains demonstrated their ability to metabolize oxalates effectively, suggesting that compounds like this compound could be explored for their effects on gut microbiota and metabolic health .

The biological activity of this compound can be attributed to:

- Serotonin Receptor Modulation : The compound may act as a modulator for serotonin receptors, influencing mood and anxiety levels.

- Oxidative Stress Reduction : By scavenging free radicals, it could exert protective effects against oxidative damage in cells.

- Cell Signaling Pathways : It may interfere with various signaling pathways involved in cell proliferation and apoptosis.

Comparative Studies

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and long-term effects of this compound.

- Clinical Trials : To evaluate its efficacy and safety in human subjects for potential therapeutic applications.

- Mechanistic Studies : To elucidate specific pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-(7-bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated indole precursors. For example, bromo-fluoro-indole intermediates can undergo Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the ethylamine side chain. Oxalate salt formation is typically achieved via acid-base reaction in ethanol or methanol . Key parameters include temperature control (0–5°C during oxalate salt precipitation) and stoichiometric ratios (e.g., 1:1 amine-to-oxalic acid). Yields range from 45–65%, with impurities addressed via recrystallization (ethanol/water) or flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using δ values (e.g., indole NH ~11.5 ppm; aromatic protons 6.5–7.8 ppm). Compare with analogs like 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 345.2 for the free base; oxalate adducts show [M+oxalate]+).

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromo/fluoro orientation) .

- Elemental Analysis : Validate purity (>98% via CHN analysis) .

Q. What are the solubility and stability profiles of the compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<1 mg/mL); soluble in DMSO (50 mg/mL), ethanol, or acetone. Use sonication (30 min, 40°C) for dissolution .

- Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the oxalate moiety in aqueous buffers (pH >7); monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Batch Variability : Verify purity (>98% via HPLC) and salt form (oxalate vs. hydrochloride) using titration .

- Assay Conditions : Replicate experiments under standardized protocols (e.g., cell line passage number, serum-free media, exposure time).

- Structural Analog Interference : Compare with contaminants (e.g., 5-chloro-2-methylindole derivatives) via LC-MS/MS .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to contextualize activity against kinase targets or GPCRs .

Q. What strategies optimize the compound’s selectivity in receptor-binding studies, given its structural similarity to endogenous amines?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track binding via NMR or autoradiography .

- Co-crystallization : Resolve binding pockets (e.g., serotonin receptors) using X-ray structures of indole derivatives .

- SAR Studies : Modify the ethylamine chain (e.g., N-methylation) or indole substituents (bromo/fluoro ratios) to reduce off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict interactions with CYP450 enzymes (e.g., CYP3A4 metabolism hotspots) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (target 2–3) and BBB permeability .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., glucuronidation at the ethylamine group) using Schrödinger’s Metabolite Predictor .

Q. What experimental designs mitigate interference from oxalate counterions in biological assays?

- Methodological Answer :

- Control Experiments : Test oxalic acid alone at equivalent concentrations (e.g., 0.1–1 mM) to isolate its effects .

- Ion-Exchange Resins : Convert oxalate salt to free base using Dowex 50WX8 (H+ form) and re-test bioactivity .

- Chelation : Add Ca²+ ions (1–5 mM) to precipitate oxalate, followed by centrifugation/filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.